

Application Notes and Protocols for CRISPR/Cas9-Mediated GDF15 Gene Editing

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Compound of Interest

Compound Name: GF 15

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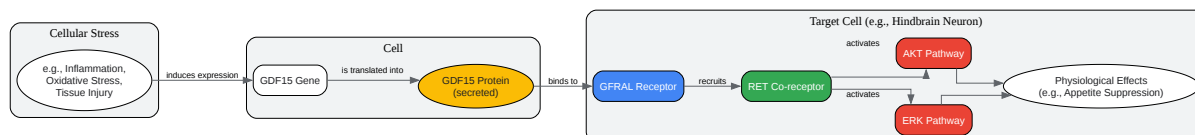
For Researchers, Scientists, and Drug Development Professionals

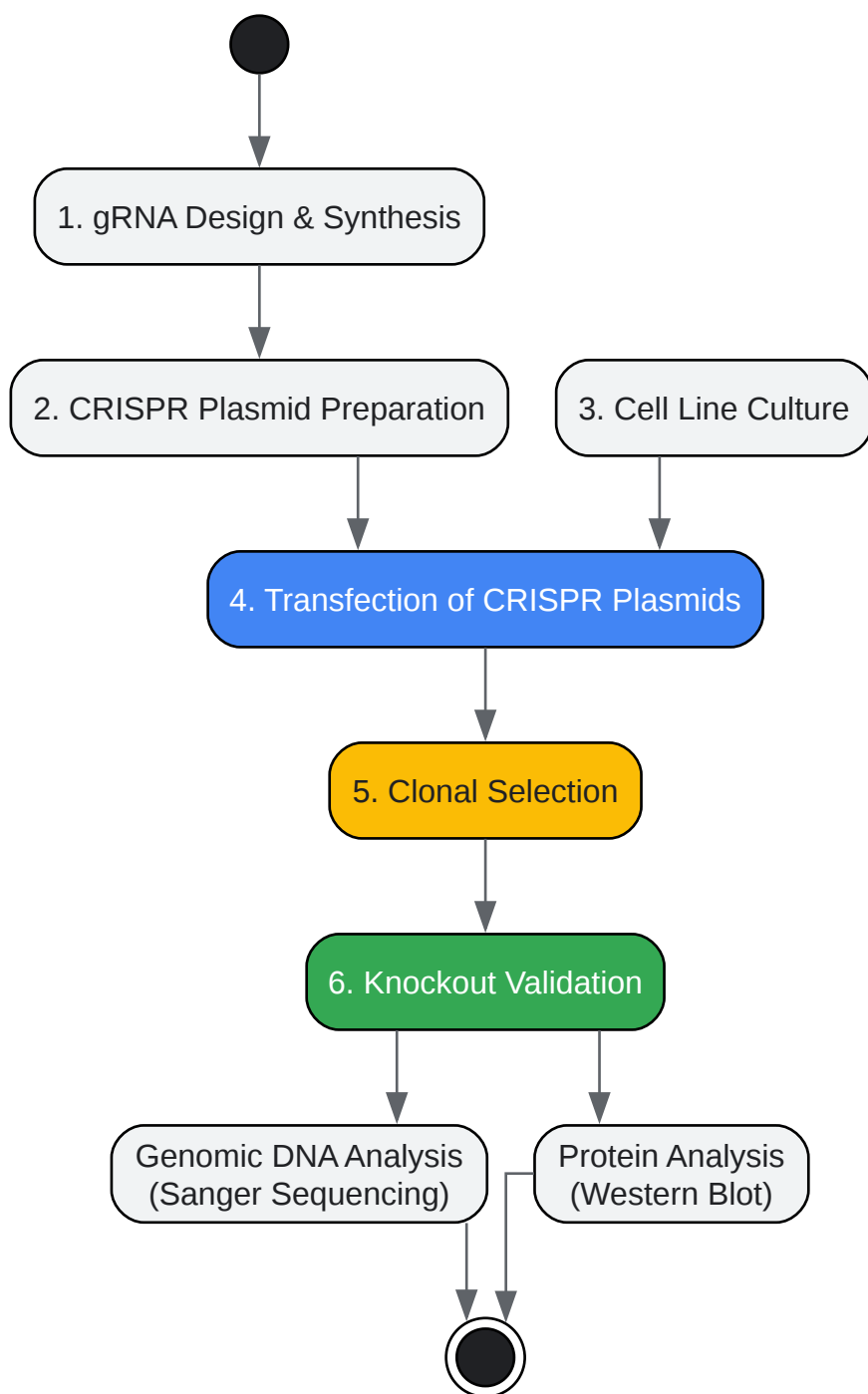
Introduction

Growth Differentiation Factor 15 (GDF15) is a stress-responsive cytokine belonging to the Transforming Growth Factor- β (TGF- β) superfamily. It has emerged as a significant therapeutic target and biomarker for a multitude of conditions, including cancer, cardiovascular diseases, obesity, and cachexia. The CRISPR/Cas9 system offers a powerful and precise tool for editing the GDF15 gene, enabling researchers to elucidate its function, validate it as a drug target, and develop novel therapeutic strategies. These application notes provide detailed protocols for CRISPR/Cas9-mediated knockout of the human GDF15 gene in cell lines, from experimental design to validation of gene editing.

GDF15 Signaling Pathway

Under conditions of cellular stress, the expression of GDF15 is induced. The secreted GDF15 protein binds to its receptor, the glial cell line-derived neurotrophic factor (GDNF) family receptor α -like (GFRAL), which is primarily expressed in the hindbrain. This binding event facilitates the recruitment of the coreceptor Rearranged during transfection (RET). The formation of the GDF15-GFRAL-RET complex activates downstream signaling cascades, including the ERK and AKT pathways, which in turn mediate the physiological effects of GDF15, such as the regulation of appetite and body weight.[1]





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References

- 1. researchgate.net [researchgate.net]
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